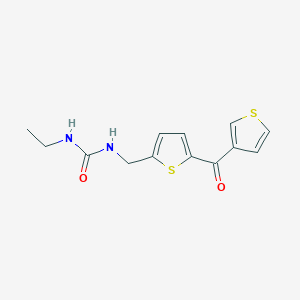

2-(环丙烷甲酰胺基)-N-(3-(2-甲基噻唑-4-基)苯基)恶唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

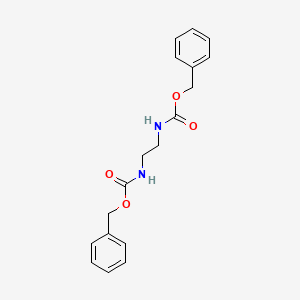

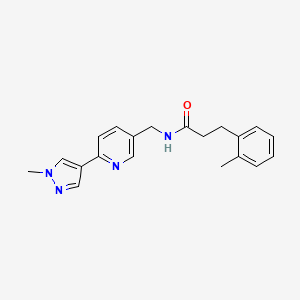

The compound 2-(cyclopropanecarboxamido)-N-(3-(2-methylthiazol-4-yl)phenyl)oxazole-4-carboxamide is a synthetic molecule that appears to be designed for potential therapeutic applications, possibly as an anticancer agent. This assumption is based on the structural similarities it shares with compounds discussed in the provided papers, which include various functionalized oxazoles and thiazole derivatives that have been evaluated for their anticancer properties .

Synthesis Analysis

The synthesis of related oxazole derivatives typically involves nucleophilic ring-opening of oxazolone followed by a cyclization process. For instance, 4-Bis(methylthio)methylene-2-phenyloxazol-5-one has been used as a template for synthesizing 2-phenyl-3,4-substituted oxazoles, which suggests that a similar approach could be employed for the synthesis of the compound . The synthesis of related thiazole derivatives, as mentioned in another study, involves exploring the structure-activity relationship (SAR) of arylacetamido groups attached to the phenylthiazole core .

Molecular Structure Analysis

The molecular structure of related compounds shows significant interactions that contribute to their stability and potential biological activity. For example, in the crystal structure of a related compound, 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, the cyclopropyl ring is oriented almost perpendicular to the benzene ring, and there are specific intermolecular interactions such as O—H⋯O and C—H⋯N that stabilize the crystal structure . These structural features could be relevant when considering the molecular structure of 2-(cyclopropanecarboxamido)-N-(3-(2-methylthiazol-4-yl)phenyl)oxazole-4-carboxamide.

Chemical Reactions Analysis

The chemical reactivity of oxazole and thiazole derivatives is influenced by the presence of substituents and the nature of the functional groups attached to the core structure. The synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives, for example, show that the introduction of different substituents can lead to variations in cytotoxic activity against various cancer cell lines . This suggests that the chemical reactions involving the compound of interest would likely be influenced by the specific substituents present in its structure.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(cyclopropanecarboxamido)-N-(3-(2-methylthiazol-4-yl)phenyl)oxazole-4-carboxamide are not provided, we can infer from related compounds that factors such as solubility, melting point, and stability could be affected by the presence of the cyclopropyl and thiazole groups. The intermolecular interactions observed in the crystal structures of similar compounds also suggest that the compound may exhibit unique properties that could be relevant for its solubility and formulation as a potential drug candidate .

科学研究应用

合成应用

铜催化的分子内环化

一种用于合成2-苯基-4,5-取代恶唑的有效方法,该方法可能与本化合物的核心结构有关,涉及铜催化的分子内环化。此过程允许引入各种官能团,有助于合成泰沙明和乌古烯唑等复杂分子 (Kumar 等,2012).

金催化的氧化策略

另一种方法涉及使用金催化的氧化来合成2,4-恶唑衍生物,表明通过选择性反应创造各种基于恶唑的分子具有潜力 (罗等,2012).

螺环丙烷化

研究表明了制备螺[环丙烷-1,4'-恶唑啉]的方法,展示了环丙烷和恶唑部分在构建螺化合物中的多功能性,螺化合物在药物开发中很重要 (达赖等,2008).

生物活性

mGluR1拮抗剂活性

含有异噻唑部分的化合物已显示出作为mGluR1拮抗剂的潜力,表明此类结构与开发用于治疗持续性疼痛等疾病的疗法相关 (费舍尔等,2012).

抗增殖活性

对具有相似结构特征的分子进行的研究表明对癌细胞系具有显着的抑制活性,展示了此类化合物作为肿瘤学治疗剂的潜力 (卢等,2021).

安全和危害

This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity or flammability.

未来方向

This would involve a discussion of potential future research directions or applications for the compound.

属性

IUPAC Name |

2-(cyclopropanecarbonylamino)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S/c1-10-19-15(9-26-10)12-3-2-4-13(7-12)20-17(24)14-8-25-18(21-14)22-16(23)11-5-6-11/h2-4,7-9,11H,5-6H2,1H3,(H,20,24)(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZSJIYFSFAATK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=COC(=N3)NC(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopropanecarboxamido)-N-(3-(2-methylthiazol-4-yl)phenyl)oxazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2544250.png)

![N-(3-fluorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544254.png)

![2-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid](/img/structure/B2544255.png)

![2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}propanamide](/img/structure/B2544259.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide](/img/structure/B2544262.png)